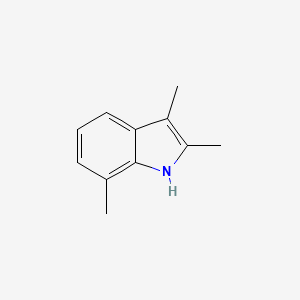

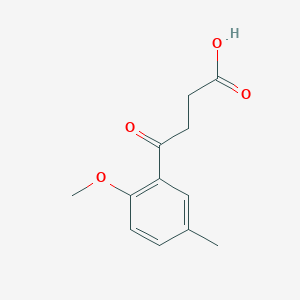

![molecular formula C10H10N2O2 B1347194 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-08-4](/img/structure/B1347194.png)

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

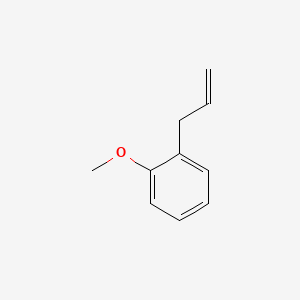

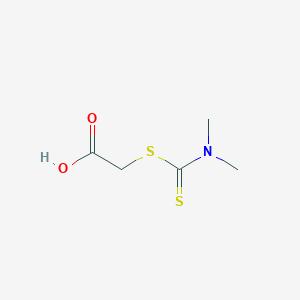

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the empirical formula C10H10N2O2 . It is a solid substance . This compound is part of a class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of considerable research. The most effective protocols for their synthesis have been developed in the past decade . These protocols are metal-free and aim to improve the ecological impact of the classical schemes . The synthesis process involves initial imine formation, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Molecular Structure Analysis

The molecular structure of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be represented by the SMILES stringO=C(O)CC1=CN2C(C(C)=CC=C2)=N1 . The InChI code for this compound is 1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a solid substance . Its molecular weight is 190.2 .Applications De Recherche Scientifique

-

Pharmaceuticals

- Imidazo[1,2-a]pyridines have been used in the synthesis of various drugs due to their diverse bioactivity . They are found in many active pharmaceutical ingredients such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

- The synthesis of these compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

-

Cancer Treatment

-

Chemical Synthesis

-

Light-Sensitive Dyes and Optical Media for Data Storage

-

Pesticides and Fungicides

-

Fluorescent Probes

-

Treatment of Cardiovascular Diseases and Alzheimer’s Disease

-

Antiviral, Antibacterial, Antifungal, and Anti-inflammatory Drugs

-

Cyclin-Dependent Kinase (CDK) Inhibitors

-

Calcium Channel Blockers

-

GABA A Receptor Modulators

-

In Vitro and In Vivo Determination of Mercury and Iron Ions

Orientations Futures

The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . There is also interest in exploring environmentally benign synthetic strategies .

Propriétés

IUPAC Name |

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTZVTJSUDRKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966645 |

Source

|

| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

CAS RN |

59128-08-4, 5227-98-5 |

Source

|

| Record name | 59128-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.